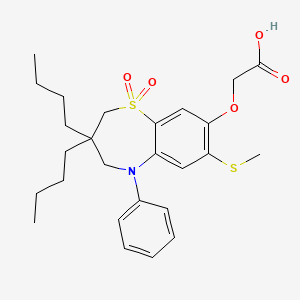

1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid, also known as elobixibat, is a synthetic organic compound. It is an orally available inhibitor of the ileal bile acid transporter (IBAT or ASBT), which is the protein product of the SLC10A2 gene. Elobixibat is primarily evaluated for its clinical utility in the management of chronic constipation .

Preparation Methods

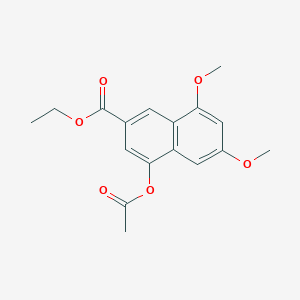

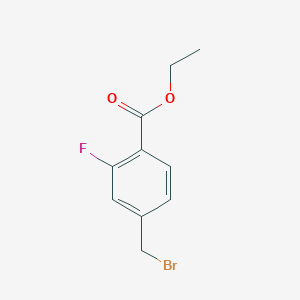

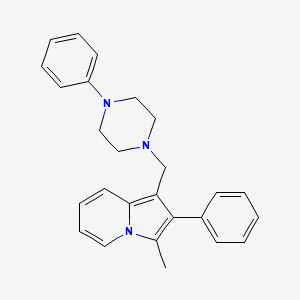

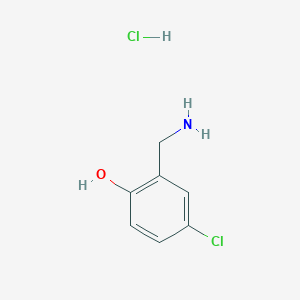

The synthesis of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves multiple steps. The chemical structure is claimed as Example 14 in Albireo Ab’s patent US20130225511A1 . The synthetic route typically involves the formation of the thiazepine ring followed by the introduction of the butyl, methylthio, and phenyl groups. The final step involves the attachment of the acetic acid moiety.

Chemical Reactions Analysis

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the thiazepine ring, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo substitution reactions, especially at the phenyl and butyl groups, leading to various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid has several scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazepine derivatives.

Biology: The compound is studied for its effects on bile acid transport and its potential role in modulating bile acid levels in the body.

Industry: The compound is used in the development of pharmaceuticals targeting bile acid transport mechanisms.

Mechanism of Action

The primary mechanism of action of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves the inhibition of the ileal bile acid transporter (IBAT or ASBT). By inhibiting this transporter, the compound reduces the reabsorption of bile acids from the small intestine, leading to increased bile acid excretion. This mechanism helps in managing chronic constipation by promoting bowel movements .

Comparison with Similar Compounds

2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid can be compared with other bile acid transporter inhibitors such as:

Odevixibat: Another IBAT inhibitor used for similar therapeutic purposes.

Maralixibat: A compound with a similar mechanism of action but different chemical structure.

Linerixibat: Another bile acid transporter inhibitor with distinct pharmacokinetic properties.

The uniqueness of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid lies in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic potential .

Properties

Molecular Formula |

C26H35NO5S2 |

|---|---|

Molecular Weight |

505.7 g/mol |

IUPAC Name |

2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetic acid |

InChI |

InChI=1S/C26H35NO5S2/c1-4-6-13-26(14-7-5-2)18-27(20-11-9-8-10-12-20)21-15-23(33-3)22(32-17-25(28)29)16-24(21)34(30,31)19-26/h8-12,15-16H,4-7,13-14,17-19H2,1-3H3,(H,28,29) |

InChI Key |

HLVCNERLDVNLEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)

![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)